molecular formula C15H17FN2O2S B2504340 1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(thiophen-2-yl)urea CAS No. 1797716-35-8

1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(thiophen-2-yl)urea

Cat. No. B2504340
CAS RN: 1797716-35-8
M. Wt: 308.37
InChI Key: FQSKHXJKMBPHCY-UHFFFAOYSA-N
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Description

The compound "1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(thiophen-2-yl)urea" is a urea derivative that is not directly described in the provided papers. However, the papers do discuss related urea derivatives with potential biological activities. For instance, paper describes a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas with antiacetylcholinesterase activity, while paper reports on 1-aryl-3-[2-, 3- or 4-(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas as VEGFR-2 tyrosine kinase inhibitors. Paper discusses the synthesis and antitumor activities of 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea. These papers provide insights into the synthesis, molecular structure, and potential biological activities of similar urea derivatives.

Synthesis Analysis

The synthesis of urea derivatives typically involves the reaction of an amine with an isocyanate or a carbonyl compound followed by the addition of an amine. In paper , the authors synthesized a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, optimizing the spacer length for better interaction with the enzyme's hydrophobic binding sites. Paper details the synthesis of a specific urea derivative with antitumor activity, characterized by various spectroscopic methods and X-ray crystallography. These methods could be relevant for the synthesis of "1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(thiophen-2-yl)urea," although the exact synthesis route for this compound is not provided.

Molecular Structure Analysis

The molecular structure of urea derivatives is crucial for their biological activity. In paper , the structure of the synthesized compound was determined using NMR, ESI-MS, and X-ray diffraction, revealing its crystalline form in the monoclinic space group. The molecular structure analysis is essential for understanding the interaction of the compound with biological targets, as seen in the docking studies mentioned in the same paper.

Chemical Reactions Analysis

The chemical reactions involving urea derivatives are not explicitly detailed in the provided papers. However, the biological evaluations suggest that these compounds can interact with enzymes and receptors, as seen in paper with acetylcholinesterase and in paper with VEGFR-2 tyrosine kinase. These interactions are likely due to the ability of the urea moiety to form hydrogen bonds and engage in hydrophobic interactions with the active sites of the enzymes.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are important for their practical application. While the papers do not provide specific data on "1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(thiophen-2-yl)urea," paper provides some physical parameters like crystal density and melting point for a related compound. These properties can influence the compound's bioavailability and efficacy.

Scientific Research Applications

Acetylcholinesterase Inhibition

1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(thiophen-2-yl)urea and its analogs have been explored for their potential in inhibiting acetylcholinesterase, an enzyme critical in the breakdown of acetylcholine, which plays a key role in neurotransmission. The synthesis of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, designed to optimize the spacer length and conformational flexibility between pharmacophoric units, demonstrated high inhibitory activities, with the optimal chain length allowing efficient interaction between pharmacophoric units and enzyme hydrophobic binding sites. This research suggests potential applications in treating diseases characterized by acetylcholine deficiency, such as Alzheimer's disease (Vidaluc et al., 1995).

Anion Detection

The compound has been utilized in the development of solvatochromic fluorescence probes, with N,N'-Dicyclohexyl-N-(6'-methoxyanthryl-2-carbonyl)urea (1a) exhibiting strong solvatochromism in its fluorescence properties. This feature facilitates the detection of analytes like alcohols, carboxylic acids, and fluoride ions, which form strong hydrogen bonds, showcasing its application in chemical sensing and environmental monitoring (Bohne et al., 2005).

Anion Recognition

Functionalized phenyl unsymmetrical urea and thiourea derivatives have been synthesized and evaluated for their anion recognition properties. These compounds demonstrated significant interactions with anions, highlighting their potential in the development of new anion sensors. The study's findings on the electronic properties and photophysical studies support their application in detecting and sensing various anions (Singh et al., 2016).

Fluorescent Dye Development

Research into Boranil fluorophores, which include derivatives of 1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(thiophen-2-yl)urea, has led to the creation of functionalized fluorescent dyes. These dyes have been successfully applied in biological labeling and imaging, demonstrating the compound's versatility in the development of new fluorescent materials for biological research (Frath et al., 2012).

properties

IUPAC Name

1-[2-(2-fluorophenyl)-2-methoxypropyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O2S/c1-15(20-2,11-6-3-4-7-12(11)16)10-17-14(19)18-13-8-5-9-21-13/h3-9H,10H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQSKHXJKMBPHCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NC1=CC=CS1)(C2=CC=CC=C2F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(thiophen-2-yl)urea

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